N-(2-methoxy-4-nitrophenyl)benzenesulfonamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12N2O5S It is characterized by the presence of a methoxy group, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)benzenesulfonamide typically involves the reaction of 2-methoxy-4-nitroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: N-(2-amino-4-nitrophenyl)benzenesulfonamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the conditions used.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The benzenesulfonamide moiety can also interact with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-nitrophenyl)-4-methylbenzenesulfonamide
- N-(2-methoxy-4-nitrophenyl)-4-chlorobenzenesulfonamide
- N-(2-methoxy-4-nitrophenyl)-4-fluorobenzenesulfonamide
Uniqueness
N-(2-methoxy-4-nitrophenyl)benzenesulfonamide is unique due to the specific combination of functional groups it possesses. The presence of both a methoxy and a nitro group on the aromatic ring, along with the benzenesulfonamide moiety, gives it distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-13-9-10(15(16)17)7-8-12(13)14-21(18,19)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGLRHBYEHHPBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401965 | |
Record name | N-(2-methoxy-4-nitrophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65680-53-7 | |
Record name | N-(2-methoxy-4-nitrophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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